Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine
CAS No.:
Cat. No.: VC13692238
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14F3NO |
---|---|
Molecular Weight | 245.24 g/mol |
IUPAC Name | N-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Standard InChI | InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3 |
Standard InChI Key | MNKSNSSKIRCQSR-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |
Canonical SMILES | COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol . Key structural features include:
-
Cyclopropyl group: A three-membered ring system that introduces steric hindrance and conformational rigidity, potentially enhancing binding affinity to biological targets .
-
Benzyl backbone: Provides a planar aromatic platform for electronic interactions, modified by electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups .
-
Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
The compound’s SMILES notation (FC(C1=CC=C(C=C1)CNC2CC2)(F)F) and InChIKey (SKZBOHXRCSRFPS-UHFFFAOYSA-N) confirm its stereochemical configuration .
Synthesis and Optimization
Industrial-Scale Production
-
Continuous Flow Reactors: Improve yield and reduce reaction times.
-
Catalytic Systems: Palladium or copper catalysts enhance coupling efficiency .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (Partition Coefficient) | Estimated 2.8–3.5 | |
Solubility | Low in water; soluble in DMSO | |
pKa | ~9.2 (amine proton) |
The logP value suggests moderate lipophilicity, favoring membrane permeability . The amine’s pKa (~9.2) indicates partial protonation at physiological pH, influencing bioavailability .
Biological Activity and Applications
Agrochemistry
-
Herbicide Development: The trifluoromethyl group improves stability against environmental degradation .
Hazard Category | Precautionary Measures | Source |
---|---|---|
Skin Irritation (H315) | Use gloves and protective clothing | |
Eye Irritation (H319) | Wear safety goggles | |
Respiratory Irritation (H335) | Use in ventilated areas |
Storage: Keep in a tightly sealed container at −20°C under inert gas .
Comparative Analysis with Analogues
Compound | Key Differences | Bioactivity |
---|---|---|
Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amine | Trifluoromethoxy vs. trifluoromethyl | Lower logP |
N-(4-Fluoro-2-trifluoromethylbenzyl)-amine | Fluorine substituent | Enhanced metabolic stability |
The trifluoromethyl group in the target compound confers greater electronegativity and steric bulk compared to analogues, potentially improving target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume